molecular formula C22H26FN3O3 B2458807 N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-56-4

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2458807
CAS No.: 954085-56-4
M. Wt: 399.466
InChI Key: XGQWFHLGMSRYCZ-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a complex organic compound that features a fluorophenyl group and a phenylmorpholino group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through halogenation reactions.

    Synthesis of the Phenylmorpholino Intermediate: The phenylmorpholino intermediate is synthesized by reacting phenylmorpholine with appropriate alkylating agents.

    Coupling Reaction: The final step involves coupling the fluorophenyl and phenylmorpholino intermediates using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmorpholine: A structurally related compound with similar morpholino and phenyl groups.

    4-Fluorobenzoyl-2-phenylmorpholine: Another related compound featuring a fluorophenyl group and a phenylmorpholino moiety.

Uniqueness

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific oxalamide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-18-8-10-19(11-9-18)25-22(28)21(27)24-12-4-5-13-26-14-15-29-20(16-26)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQWFHLGMSRYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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